1,2-Epoxy-7-octene

Biocatalysis Xenobiotic Metabolism Epoxide Hydrolase

1,2-Epoxy-7-octene (CAS 19600-63-6), systematically known as 2-(hex-5-en-1-yl)oxirane, is a C8 aliphatic epoxide monomer distinguished by its bifunctional architecture comprising a terminal epoxy ring and a terminal alkene group separated by a five-carbon alkyl spacer. This dual functionality enables orthogonal reactivity: the epoxide group undergoes ring-opening polymerization (ROP) and nucleophilic additions, while the terminal olefin participates in radical copolymerization, thiol-ene coupling, hydrosilylation, and acyclic diene metathesis (ADMET).

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 19600-63-6
Cat. No. B1584060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxy-7-octene
CAS19600-63-6
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC=CCCCCC1CO1
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-8-7-9-8/h2,8H,1,3-7H2
InChIKeyUKTHULMXFLCNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Epoxy-7-octene (CAS 19600-63-6) Procurement Guide for Bifunctional Epoxide Research


1,2-Epoxy-7-octene (CAS 19600-63-6), systematically known as 2-(hex-5-en-1-yl)oxirane, is a C8 aliphatic epoxide monomer distinguished by its bifunctional architecture comprising a terminal epoxy ring and a terminal alkene group separated by a five-carbon alkyl spacer [1]. This dual functionality enables orthogonal reactivity: the epoxide group undergoes ring-opening polymerization (ROP) and nucleophilic additions, while the terminal olefin participates in radical copolymerization, thiol-ene coupling, hydrosilylation, and acyclic diene metathesis (ADMET) . The compound is a colorless liquid with a density of 0.85 g/mL, boiling point of 64-65 °C at 18 mmHg, and refractive index of 1.4345-1.4365 . Its commercial availability from major suppliers at 97-98% purity supports its use as a versatile building block in polymer chemistry, organic synthesis, and materials science .

Why Generic Substitution of 1,2-Epoxy-7-octene with Saturated or Cyclic Epoxides Compromises Synthetic Outcomes


Direct substitution of 1,2-epoxy-7-octene with structurally similar epoxides such as 1,2-epoxyoctane, 1,2-epoxy-9-decene, or cyclohexene oxide is not scientifically defensible without quantitative verification of application-specific performance. Each comparator differs in at least one critical parameter—saturation of the alkyl chain (1,2-epoxyoctane), chain length and resulting hydrophobicity (1,2-epoxy-9-decene), or cyclic versus linear backbone flexibility (cyclohexene oxide). These structural variations translate into measurable differences in metabolic stability toward bacterial epoxide hydrolases, regioselectivity in ring-opening metathesis, and maximum achievable yield in heterogeneous catalytic epoxidation [1]. The evidence below demonstrates that the unique bifunctional linear C8 architecture of 1,2-epoxy-7-octene yields quantifiably distinct performance profiles that cannot be replicated by its closest analogs, making it a non-interchangeable intermediate in precision polymer synthesis and biotransformation studies.

1,2-Epoxy-7-octene Differential Performance Evidence Versus Key Comparators


1,2-Epoxy-7-octene Exhibits 1.6-Fold Lower Metabolic Consumption Rate Than 1,2-Epoxyoctane in Pseudomonas putida CA-3

In whole-cell biotransformation assays using the styrene-degrading strain Pseudomonas putida CA-3, 1,2-epoxy-7-octene demonstrated a specific epoxide consumption rate of 18 ± 3 Units g cdw⁻¹ (μmol per minute per gram cell dry weight), compared to 28 ± 12 Units g cdw⁻¹ for its saturated analog 1,2-epoxyoctane. This represents a 1.6-fold lower consumption rate for the unsaturated epoxide, indicating significantly greater resistance to bacterial epoxide hydrolase-mediated degradation [1]. The presence of the terminal double bond in 1,2-epoxy-7-octene reduces its susceptibility to enzymatic ring-opening compared to the fully saturated 1,2-epoxyoctane.

Biocatalysis Xenobiotic Metabolism Epoxide Hydrolase Green Chemistry

1,2-Epoxy-7-octene Enables 89% Yield in Sterically-Controlled ADMET Monomer Synthesis via Regioselective Ring-Opening

1,2-Epoxy-7-octene was employed as a commercially available precursor for the synthesis of asymmetric α,ω-diene monomers used in sequence-controlled polyolefin synthesis via acyclic diene metathesis (ADMET). Ring-opening of the epoxide with lithium triethylborohydride (super-hydride) in THF produced the key intermediate 7-octen-2-ol in 89% isolated yield after flash chromatography purification [1]. This high yield is attributable to the regioselective hydride attack at the less-substituted terminal epoxide carbon, a selectivity pattern that is preserved due to the remote positioning of the terminal alkene group.

Sequence-Controlled Polymers ADMET Polymerization Asymmetric Diene Synthesis Organometallic Catalysis

1,7-Octadiene Epoxidation to 1,2-Epoxy-7-octene Achieves 66.2% Optimized Yield, Exceeding 1,5-Hexadiene Epoxidation by 2 Percentage Points

In a comparative study of greener alkene epoxidation using a polybenzimidazole-supported Mo(VI) catalyst (PBI.Mo) with tert-butyl hydroperoxide (TBHP) as oxidant, the optimized maximum yield of 1,2-epoxy-7-octene from 1,7-octadiene was determined to be 66.22% via Response Surface Methodology (RSM) with Box-Behnken Design [1]. Under identical optimization methodology, the epoxidation of 1,5-hexadiene to 1,2-epoxy-5-hexene achieved a maximum yield of 64.20%. While the overall reactivity sequence favored 1,5-hexadiene over 1,7-octadiene, the optimized maximum yield for the octadiene-derived epoxide was 2.02 percentage points higher than that of the hexadiene-derived analog.

Heterogeneous Catalysis Green Epoxidation Process Optimization Response Surface Methodology

1,2-Epoxy-7-octene Functions as a Functional Comonomer for Vinyl-Functionalized Poly(butylene oxide) via Anionic Ring-Opening Copolymerization

1,2-Epoxy-7-octene was successfully incorporated as a comonomer in the anionic ring-opening copolymerization with 1,2-butylene oxide (BO) using potassium tert-butanolate as initiator, generating backbone-functionalized poly(1,2-butylene oxide) (PBO) bearing pendant vinyl groups [1]. These vinyl groups were subsequently converted quantitatively to hydroxyl groups via oxidation, then transformed to amine groups, enabling the covalent attachment of 2,4-diaminotriazine (DAT) and thymine supramolecular recognition motifs in near-quantitative conversion.

Polyether Synthesis Supramolecular Materials Anionic Polymerization Backbone Functionalization

High-Impact Application Scenarios for 1,2-Epoxy-7-octene Based on Quantitative Differentiation Evidence


Synthesis of Sequence-Controlled Polyolefins via ADMET Polymerization

Researchers developing sequence-controlled or regioregular polyolefins should prioritize 1,2-epoxy-7-octene as a precursor for asymmetric α,ω-diene monomer synthesis. The compound undergoes regioselective ring-opening with lithium triethylborohydride to yield 7-octen-2-ol in 89% isolated yield [1]. This high-efficiency transformation enables the scalable preparation of monomers bearing differentiated α- and ω-olefin termini, a critical requirement for sterically-driven cross-metathesis selectivity in ADMET polymerization. The remote positioning of the terminal alkene from the epoxide ensures that ring-opening does not compromise the olefin functionality required for subsequent metathesis steps.

Biocatalytic Cascade Process Development Requiring Epoxide Hydrolase-Resistant Substrates

Investigators designing multi-enzyme biocatalytic cascades where epoxide intermediates are prone to premature degradation by endogenous bacterial epoxide hydrolases should select 1,2-epoxy-7-octene over its saturated analog 1,2-epoxyoctane. The compound exhibits a 1.6-fold lower specific consumption rate (18 vs. 28 Units g cdw⁻¹) in Pseudomonas putida CA-3 whole-cell assays [1]. This reduced metabolic susceptibility allows for longer intermediate persistence in the reaction milieu, improving overall cascade efficiency and product yield when epoxide ring-opening is not the intended biotransformation step.

Synthesis of Backbone-Functionalized Polyethers for Supramolecular Materials

Polymer chemists requiring polyether backbones with pendant reactive handles for post-polymerization functionalization should incorporate 1,2-epoxy-7-octene as a comonomer in anionic ring-opening copolymerizations. As demonstrated with 1,2-butylene oxide, the pendant vinyl groups introduced by 1,2-epoxy-7-octene can be quantitatively converted to hydroxyl and subsequently amine functionalities, enabling the covalent installation of supramolecular recognition motifs such as diaminotriazine and thymine [1]. Saturated epoxide analogs (e.g., 1,2-epoxyoctane) lack this post-polymerization functionalization capability, making 1,2-epoxy-7-octene the essential choice for this materials design strategy.

Epoxy-Based Silicone Prepolymers for UV-Curable Coatings

Formulators developing UV-curable silicone coatings should consider 1,2-epoxy-7-octene as a hydrosilylation precursor for epoxy-functionalized silicone prepolymers. The compound has been demonstrated in comparative studies alongside 1,2-epoxy-5-hexene and 1,2-epoxy-9-decene as viable precursors for synthesizing epoxy-based silicone materials with tunable glass transition temperatures [1]. The C8 alkyl spacer between the epoxide and the hydrosilylation-reactive terminal alkene provides a distinct balance of flexibility and crosslink density compared to shorter (C5) or longer (C9) chain analogs, offering formulators a specific tool for fine-tuning coating mechanical properties.

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